molecular formula C14H19Cl2NO B12497359 N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine

N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine

Cat. No.: B12497359
M. Wt: 288.2 g/mol
InChI Key: JHVMVKPKKNBXJY-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine is a chemical compound characterized by the presence of a cyclohexanamine group attached to a benzyl ring substituted with two chlorine atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine typically involves the reaction of 3,5-dichloro-2-methoxybenzyl chloride with cyclohexanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorobenzyl)cyclohexanamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    N-(3,5-dimethoxybenzyl)cyclohexanamine: Contains two methoxy groups instead of chlorine atoms, leading to variations in polarity and biological activity.

    N-(3-chloro-2-methoxybenzyl)cyclohexanamine:

Uniqueness

N-(3,5-dichloro-2-methoxybenzyl)cyclohexanamine is unique due to the presence of both chlorine atoms and a methoxy group on the benzyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C14H19Cl2NO/c1-18-14-10(7-11(15)8-13(14)16)9-17-12-5-3-2-4-6-12/h7-8,12,17H,2-6,9H2,1H3

InChI Key

JHVMVKPKKNBXJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNC2CCCCC2

Origin of Product

United States

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